2-Furancarboxaldehyde, 5-[(4-chlorophenyl)sulfonyl]-
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Overview
Description
2-Furancarboxaldehyde, 5-[(4-chlorophenyl)sulfonyl]- is an organic compound with the molecular formula C11H7ClO2. It is a derivative of furfural, featuring a furan ring substituted with a 4-chlorophenylsulfonyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxaldehyde, 5-[(4-chlorophenyl)sulfonyl]- typically involves the reaction of 5-formyl-2-furanboronic acid with 1-bromo-4-chlorobenzene in the presence of a palladium catalyst. The reaction is carried out in a mixture of DME (dimethoxyethane) and ethanol, with sodium carbonate as a base. The mixture is stirred at 60°C for 2 hours and then cooled to room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques, utilizing similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxaldehyde, 5-[(4-chlorophenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: 5-[(4-chlorophenyl)sulfonyl]-2-furancarboxylic acid.
Reduction: 5-[(4-chlorophenyl)sulfonyl]-2-furanmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Furancarboxaldehyde, 5-[(4-chlorophenyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Furancarboxaldehyde, 5-[(4-chlorophenyl)sulfonyl]- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The chlorophenylsulfonyl group may enhance the compound’s binding affinity and specificity towards certain biological targets, contributing to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)furfural: A closely related compound with similar structural features but lacking the sulfonyl group.
2-Furancarboxaldehyde, 5-(4-chlorophenoxy)-: Another derivative with a chlorophenoxy group instead of the chlorophenylsulfonyl group.
Uniqueness
2-Furancarboxaldehyde, 5-[(4-chlorophenyl)sulfonyl]- is unique due to the presence of the sulfonyl group, which can significantly influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
61942-49-2 |
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Molecular Formula |
C11H7ClO4S |
Molecular Weight |
270.69 g/mol |
IUPAC Name |
5-(4-chlorophenyl)sulfonylfuran-2-carbaldehyde |
InChI |
InChI=1S/C11H7ClO4S/c12-8-1-4-10(5-2-8)17(14,15)11-6-3-9(7-13)16-11/h1-7H |
InChI Key |
QUPQXBHYBOKBOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC=C(O2)C=O)Cl |
Origin of Product |
United States |
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